Pentyl(1,3-thiazol-5-ylmethyl)amine
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Overview
Description
Pentyl(1,3-thiazol-5-ylmethyl)amine is an organic compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for Pentyl(1,3-thiazol-5-ylmethyl)amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Pentyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Pentyl(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pentyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell division, leading to anticancer effects . Additionally, the compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
Pentyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C9H16N2S |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-2-3-4-5-10-6-9-7-11-8-12-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
WXNPHOLOBMUVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CN=CS1 |
Origin of Product |
United States |
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